molecular formula C16H16O3 B8070717 Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate

Cat. No.: B8070717
M. Wt: 256.30 g/mol
InChI Key: VBZWLZWCHZBRPA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate is an organic compound with the molecular formula C({16})H({16})O(_{3}) It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxynaphthalene and ethyl acrylate.

    Reaction Conditions: A common method involves a Heck reaction, where 4-methoxynaphthalene is coupled with ethyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100-150°C).

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.

Major Products

    Oxidation: Formation of 4-methoxynaphthalene-1-carboxylic acid.

    Reduction: Formation of ethyl 3-(4-methoxynaphthalen-1-yl)propanoate.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy group and the ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate can be compared with other similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a phenyl ring instead of a naphthalene ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(4-hydroxynaphthalen-1-yl)prop-2-enoate: Similar structure but with a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules.

Biological Activity

Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate, a compound featuring a methoxynaphthalene moiety, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity based on various studies, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines an ethyl group with a methoxynaphthalene moiety. This configuration is thought to contribute to its biological activity.

Property Value
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Solubility Soluble in organic solvents
Appearance Yellow liquid

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its effectiveness against glioblastoma (GB) and multiple myeloma (MM) cell lines, demonstrating a reduction in cell viability and tumor volume in vivo models .

The compound's biological activity is believed to be mediated through several mechanisms:

  • Sigma Receptor Modulation : this compound interacts with sigma receptors (SRs), which are implicated in the regulation of cell proliferation and survival pathways. High densities of SRs have been observed in various cancer cells, suggesting that targeting these receptors may enhance therapeutic efficacy .
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells. This pro-apoptotic effect is crucial for its anticancer properties .
  • Endoplasmic Reticulum Stress : this compound induces endoplasmic reticulum (ER) stress, which can disrupt cellular homeostasis and trigger apoptosis in cancer cells .

Study on Glioblastoma Cells

In a study focusing on glioblastoma cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations as low as 10 µM after 24 hours of exposure.
  • Tumor Volume Reduction : In vivo experiments showed that administration of the compound led to a marked reduction in tumor volumes compared to control groups .

Study on Multiple Myeloma Cells

Another investigation into multiple myeloma cells revealed:

  • Cytotoxic Effects : The compound exhibited cytotoxicity at concentrations ranging from 5 µM to 50 µM, with higher concentrations leading to increased apoptosis rates.

Properties

IUPAC Name

ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)11-9-12-8-10-15(18-2)14-7-5-4-6-13(12)14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZWLZWCHZBRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C2=CC=CC=C12)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737387
Record name Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15971-31-0
Record name Ethyl 3-(4-methoxy-1-naphthalenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15971-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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